molecular formula C7H12N2S2 B1521135 2-(2-((Methylthio)methyl)thiazol-4-yl)ethanamine CAS No. 1185320-29-9

2-(2-((Methylthio)methyl)thiazol-4-yl)ethanamine

Cat. No. B1521135
CAS RN: 1185320-29-9
M. Wt: 188.3 g/mol
InChI Key: ZWYSUROLPSKBEZ-UHFFFAOYSA-N
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Description

2-(2-((Methylthio)methyl)thiazol-4-yl)ethanamine, also known as MTEA, is a thiazole-based amine compound that has been studied extensively due to its potential applications in scientific research. This compound has been found to be useful in a variety of applications, including synthesis, biochemistry, and physiology. MTEA is also known to possess a variety of biochemical and physiological effects when used in laboratory experiments.

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives have been recognized for their antioxidant properties. The presence of the thiazole ring can contribute to the scavenging of free radicals, which is a crucial property in the development of drugs aimed at mitigating oxidative stress-related diseases .

Analgesic and Anti-inflammatory Applications

Compounds with a thiazole core have shown significant analgesic and anti-inflammatory activities. This makes them valuable in the design of new pain relief medications and anti-inflammatory drugs, potentially with fewer side effects compared to current treatments .

Antimicrobial and Antifungal Applications

The thiazole ring is a common feature in many antimicrobial and antifungal agents. The structural diversity allowed by substituents on the thiazole ring can lead to a variety of compounds capable of combating different strains of bacteria and fungi .

Antiviral Applications

Thiazole derivatives have been explored for their antiviral activities. This includes potential treatments for HIV, where the thiazole structure plays a role in inhibiting viral replication .

Diuretic Applications

Some thiazole compounds exhibit diuretic effects, which can be harnessed in the treatment of conditions like hypertension where the removal of excess fluid from the body is beneficial .

Neuroprotective Applications

Thiazoles have been studied for their neuroprotective effects, which could be crucial in the development of treatments for neurodegenerative diseases. The thiazole structure may influence the synthesis of neurotransmitters or protect neural tissue from damage .

Antitumor and Cytotoxic Applications

Research has indicated that thiazole derivatives can have antitumor and cytotoxic effects. This opens up possibilities for these compounds to be used in cancer therapy, either as standalone treatments or in combination with other drugs .

Antischizophrenia and Psychotropic Applications

Thiazole compounds have shown promise in the treatment of schizophrenia and other psychotropic conditions. Their ability to modulate neurotransmitter systems could lead to new therapies for these complex disorders .

properties

IUPAC Name

2-[2-(methylsulfanylmethyl)-1,3-thiazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S2/c1-10-5-7-9-6(2-3-8)4-11-7/h4H,2-3,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYSUROLPSKBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NC(=CS1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185320-29-9
Record name (2-{2-[(Methylthio)methyl]-1,3-thiazol-4-yl}ethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-((Methylthio)methyl)thiazol-4-yl)ethanamine
Reactant of Route 2
2-(2-((Methylthio)methyl)thiazol-4-yl)ethanamine
Reactant of Route 3
2-(2-((Methylthio)methyl)thiazol-4-yl)ethanamine
Reactant of Route 4
2-(2-((Methylthio)methyl)thiazol-4-yl)ethanamine
Reactant of Route 5
2-(2-((Methylthio)methyl)thiazol-4-yl)ethanamine
Reactant of Route 6
2-(2-((Methylthio)methyl)thiazol-4-yl)ethanamine

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